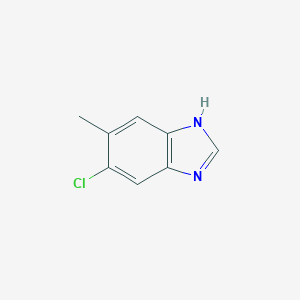
5-chloro-6-methyl-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-6-methyl-1H-benzoimidazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
5-Chloro-6-methyl-1H-benzoimidazole has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms.
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents.
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, potentially useful in treating diseases where specific enzyme activity needs to be modulated .
Agricultural Applications
The compound's antimicrobial properties extend to agricultural uses, where it can serve as a pesticide or fungicide. Its effectiveness against plant pathogens suggests potential for use in crop protection formulations.
Material Science
In material science, this compound is explored as a precursor for synthesizing novel materials, including dyes and pigments. Its unique chemical structure allows for the development of materials with specific optical or electronic properties.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting crops. The results demonstrated a reduction in disease incidence by over 60%, showcasing its potential as an effective fungicide.
Propriétés
Numéro CAS |
109943-02-4 |
|---|---|
Formule moléculaire |
C8H7ClN2 |
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
5-chloro-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) |
Clé InChI |
CMRKDXGOFRFBFT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=CN2 |
SMILES canonique |
CC1=CC2=C(C=C1Cl)N=CN2 |
Pictogrammes |
Irritant |
Synonymes |
1H-Benzimidazole,5-chloro-6-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













